N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the intermediate acid chloride by reacting oxalyl chloride with 3-chloro-2-methylaniline.
Step 2: Reaction of the intermediate acid chloride with 3,4-dimethoxyphenethylamine to form the desired oxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide groups to amine groups.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state oxamides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and dimethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]urea
- N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
Uniqueness
N’-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is unique due to the presence of both chloro and dimethoxy groups, which can significantly influence its chemical reactivity and biological activity. The oxamide backbone provides a stable framework, while the substituents offer opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-14(20)5-4-6-15(12)22-19(24)18(23)21-10-9-13-7-8-16(25-2)17(11-13)26-3/h4-8,11H,9-10H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYFCOFKXRAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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